molecular formula C12H16BrNO B8353272 2-Bromo-4-cyclopentyl-5-methoxyaniline

2-Bromo-4-cyclopentyl-5-methoxyaniline

Cat. No.: B8353272
M. Wt: 270.17 g/mol
InChI Key: HCOLTRUTDVMIJZ-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopentyl-5-methoxyaniline is a substituted aniline derivative featuring a bromine atom at the 2-position, a cyclopentyl group at the 4-position, and a methoxy group at the 5-position. The bromine atom enhances electrophilic substitution reactivity, while the cyclopentyl group introduces steric bulk and modulates lipophilicity. Limited peer-reviewed data exist on this specific compound, necessitating comparisons with structurally related analogs to infer its properties.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-4-cyclopentyl-5-methoxyaniline

InChI

InChI=1S/C12H16BrNO/c1-15-12-7-11(14)10(13)6-9(12)8-4-2-3-5-8/h6-8H,2-5,14H2,1H3

InChI Key

HCOLTRUTDVMIJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CCCC2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 2-Bromo-4-(tert-butyl)-5-methoxyaniline

A closely related compound, 2-Bromo-4-(tert-butyl)-5-methoxyaniline (CAS# 1257834-30-2, purity 95% ), replaces the cyclopentyl group with a tert-butyl substituent. This substitution significantly alters steric and electronic properties.

Key Differences
Property 2-Bromo-4-cyclopentyl-5-methoxyaniline 2-Bromo-4-(tert-butyl)-5-methoxyaniline
Substituent at 4-position Cyclopentyl (C₅H₉) tert-Butyl (C(CH₃)₃)
Molecular Weight (g/mol) ~285.2 (calculated) ~272.2 (calculated)
Steric Hindrance Moderate (cyclic alkyl) High (branched alkyl)
Purity Not reported 95%
CAS Number Not available 1257834-30-2
Research Findings

Steric Effects : The tert-butyl group imposes greater steric hindrance than cyclopentyl due to its branched structure. This can slow reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura), where bulky substituents hinder catalyst access .

Other Structural Analogs

While direct data on other analogs (e.g., 2-Bromo-4-isopropyl-5-methoxyaniline) are unavailable, general trends in substituted anilines suggest:

  • Electron-Donating Effects : Methoxy and alkyl groups donate electrons, activating the aromatic ring toward electrophilic substitution.
  • Synthetic Utility : Bromine at the 2-position facilitates functionalization via halogen-metal exchange or nucleophilic aromatic substitution.

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